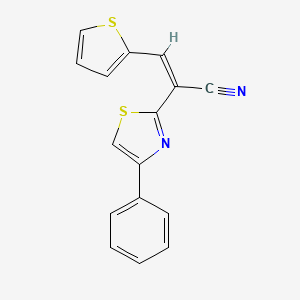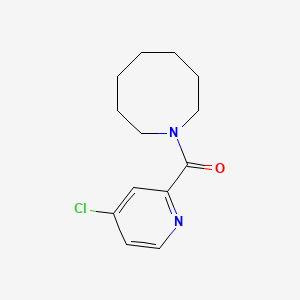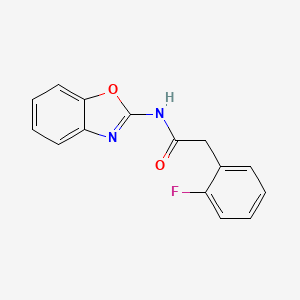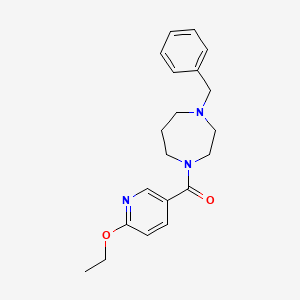
N,N-diethyl-1-methylindole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethyl-1-methylindole-3-carboxamide, also known as DIMEB, is a chemical compound that belongs to the indole family. It is a potent and selective agonist of the sigma-1 receptor, a protein that is found in the endoplasmic reticulum of cells. DIMEB has been shown to have a range of biochemical and physiological effects, and it is currently being investigated for its potential applications in scientific research.
作用机制
N,N-diethyl-1-methylindole-3-carboxamide acts as a selective agonist of the sigma-1 receptor, which is involved in a range of cellular processes, including calcium signaling, protein folding, and lipid metabolism. Activation of the sigma-1 receptor by N,N-diethyl-1-methylindole-3-carboxamide has been shown to have a range of effects, including the modulation of ion channels, the regulation of neurotransmitter release, and the inhibition of inflammatory signaling pathways.
Biochemical and Physiological Effects
N,N-diethyl-1-methylindole-3-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are important for the growth and survival of neurons. N,N-diethyl-1-methylindole-3-carboxamide has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative stress.
实验室实验的优点和局限性
N,N-diethyl-1-methylindole-3-carboxamide has several advantages for use in lab experiments. It is a potent and selective agonist of the sigma-1 receptor, which makes it useful for studying the effects of sigma-1 receptor activation. N,N-diethyl-1-methylindole-3-carboxamide is also relatively stable and easy to synthesize, which makes it a convenient tool for researchers. However, one limitation of N,N-diethyl-1-methylindole-3-carboxamide is that it may have off-target effects, which could complicate the interpretation of experimental results.
未来方向
There are several potential future directions for research on N,N-diethyl-1-methylindole-3-carboxamide. One area of interest is the development of N,N-diethyl-1-methylindole-3-carboxamide-based drugs for the treatment of neurodegenerative diseases and inflammatory disorders. Another area of interest is the exploration of the molecular mechanisms underlying the effects of N,N-diethyl-1-methylindole-3-carboxamide on the sigma-1 receptor and other cellular pathways. Additionally, there is potential for the development of new sigma-1 receptor agonists based on the structure of N,N-diethyl-1-methylindole-3-carboxamide.
合成方法
N,N-diethyl-1-methylindole-3-carboxamide can be synthesized using a variety of methods, including the reaction of N,N-diethylindole-3-carboxylic acid with thionyl chloride, followed by treatment with methylamine. Another method involves the reaction of N,N-diethylindole-3-carboxylic acid with thionyl chloride, followed by treatment with dimethylamine.
科学研究应用
N,N-diethyl-1-methylindole-3-carboxamide has a range of potential applications in scientific research. It has been shown to have neuroprotective effects, and it may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N,N-diethyl-1-methylindole-3-carboxamide has also been shown to have anti-inflammatory effects, and it may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
N,N-diethyl-1-methylindole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-4-16(5-2)14(17)12-10-15(3)13-9-7-6-8-11(12)13/h6-10H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPQBIFTODRTQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN(C2=CC=CC=C21)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-1-methylindole-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7500850.png)




![Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate](/img/structure/B7500891.png)

![2-[(3-Fluorophenyl)methyl-methylamino]acetamide](/img/structure/B7500921.png)
![2-[(2-Methylquinoline-4-carbonyl)amino]pentanoic acid](/img/structure/B7500924.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide](/img/structure/B7500928.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-methylpropanamide](/img/structure/B7500937.png)
